4-Benzoylbenzoic acid succinimidyl ester
CAS No.: 91990-88-4
Cat. No.: VC20791684
Molecular Formula: C18H13NO5
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91990-88-4 |
|---|---|
| Molecular Formula | C18H13NO5 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
| Standard InChI | InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2 |
| Standard InChI Key | MVQNJLJLEGZFGP-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Introduction
What is 4-Benzoylbenzoic Acid Succinimidyl Ester?
4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula
and a molecular weight of approximately 323.29 g/mol. It is also known as 4-(N-Succinimidylcarboxy)benzophenone . The compound typically appears as a white crystalline solid . It has a melting point between 205-206°C and a flash point of 257.1°C.
Synthesis
The synthesis of 4-benzoylbenzoic acid succinimidyl ester generally involves specific chemical methods that ensure high yields and purity, making it well-suited for laboratory applications.
A typical synthesis route involves the coupling of 4-benzoylbenzoic acid with N-hydroxysuccinimide using a coupling agent like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in a solvent such as DMF (dimethylformamide) .
Applications
4-Benzoylbenzoic acid succinimidyl ester is a heterobifunctional crosslinker, useful in various applications :
-
Bioconjugation: It acts as a linker in bioconjugation of proteins and antibodies for targeted therapeutics and diagnostics .
-
Crosslinking Agent: It can form covalent bonds with proteins and nucleic acids, stabilizing complexes and aiding the study of protein interactions.
-
Drug Delivery Systems: Plays a role in designing drug delivery systems, enhancing the efficacy and specificity of therapeutic agents in cancer treatment .
-
Fluorescent Labeling: Used in labeling biomolecules for fluorescence microscopy, improving visualization in cellular studies and providing insights into biological processes .
-
Interaction Studies: Useful in covalently linking biomolecules to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics.
-
Photoreactive Agent: Its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions, allowing real-time monitoring of interactions under UV light.
-
Surface Modification: Applied in modifying material surfaces to improve biocompatibility, which is essential in medical device manufacturing and tissue engineering .
Biological Activity
4-Benzoylbenzoic acid succinimidyl ester exhibits biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions.
Comparison With Similar Compounds
| Compound Name | Structure/Functionality | Unique Aspects |
|---|---|---|
| N-Hydroxysuccinimide | Commonly used for amine coupling but lacks photoreactivity | Does not have a benzophenone moiety |
| 4-Bromobenzoyl chloride | Halogenated derivative used for electrophilic reactions | More reactive but less selective than succinimidyl ester |
| 4-Methylbenzoyl chloride | Similar reactivity but less sterically hindered | More versatile in certain coupling reactions |
4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications.
Safety and Regulations
4-Benzoylbenzoic acid N-succinimidyl ester is labeled with the signal word "Warning" and has a hazard classification of Aquatic Acute 1 . It has a WGK (Water Hazard Class) of 3, indicating it is hazardous to water .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume